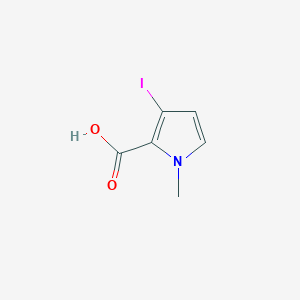
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique est un composé organique hétérocyclique de formule moléculaire C6H6INO2. Il se caractérise par la présence d’un atome d’iode en position 3, d’un groupe méthyle en position 1 et d’un groupe acide carboxylique en position 2 du cycle pyrrole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique implique généralement l’iodation de l’acide 1-méthyl-1H-pyrrole-2-carboxylique. Une méthode courante comprend l’utilisation d’iode et d’un oxydant tel que le peroxyde d’hydrogène ou l’hypochlorite de sodium en milieu acide. La réaction se déroule par une substitution électrophile, où l’atome d’iode est introduit en position 3 du cycle pyrrole.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de l’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique ne soient pas largement documentées, l’approche générale impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, le solvant et la concentration, afin d’obtenir des rendements et une pureté plus élevés. Des réacteurs à écoulement continu et d’autres techniques avancées peuvent être utilisés pour améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés d’acide pyrrole-2,3-dicarboxylique correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’acide 3-amino-1-méthyl-1H-pyrrole-2-carboxylique.
Substitution : L’atome d’iode peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’azoture de sodium (NaN3) ou la thiourée en milieu basique.
Principaux produits formés
Oxydation : Dérivés d’acide pyrrole-2,3-dicarboxylique.
Réduction : Acide 3-amino-1-méthyl-1H-pyrrole-2-carboxylique.
Substitution : Divers dérivés pyrrole substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
Applications De Recherche Scientifique
3-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. L’atome d’iode peut jouer un rôle crucial dans l’amélioration de la réactivité du composé et de son affinité de liaison à ses cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-méthyl-1H-pyrrole-2-carboxylique : Il est dépourvu de l’atome d’iode, ce qui le rend moins réactif dans certaines réactions de substitution.
Acide 3-bromo-1-méthyl-1H-pyrrole-2-carboxylique : Structure similaire mais avec un atome de brome au lieu de l’iode, conduisant à une réactivité et des propriétés différentes.
Acide 3-chloro-1-méthyl-1H-pyrrole-2-carboxylique : Contient un atome de chlore, qui affecte son comportement chimique par rapport au dérivé iodé.
Unicité
L’acide 3-iodo-1-méthyl-1H-pyrrole-2-carboxylique est unique en raison de la présence de l’atome d’iode, qui confère une réactivité et des propriétés distinctes. La plus grande taille de l’atome d’iode et sa polarisabilité plus élevée par rapport aux autres halogènes font de ce composé un outil particulièrement utile dans des transformations chimiques et des applications spécifiques.
Propriétés
Formule moléculaire |
C6H6INO2 |
|---|---|
Poids moléculaire |
251.02 g/mol |
Nom IUPAC |
3-iodo-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6INO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
Clé InChI |
LAPMQMCJUSCRAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)
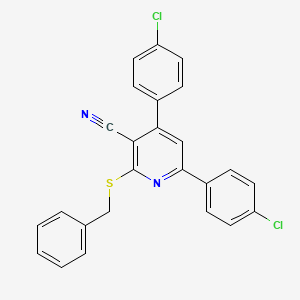
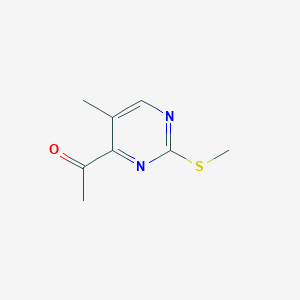
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
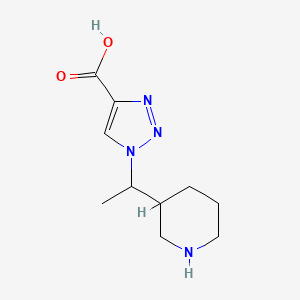
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
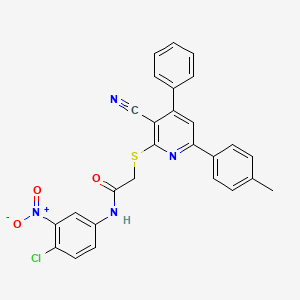


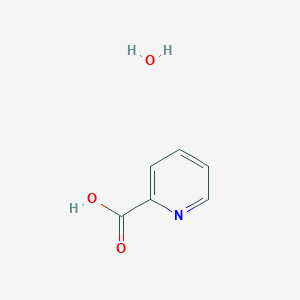
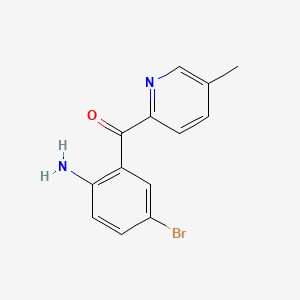
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
